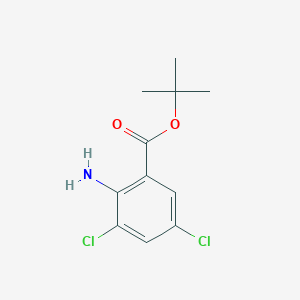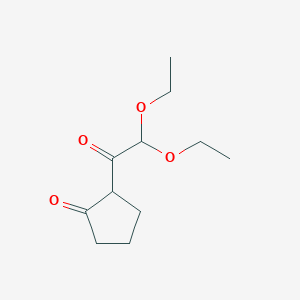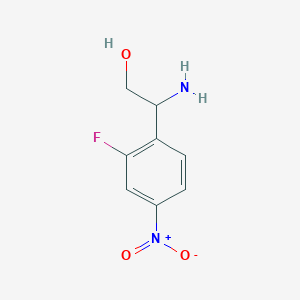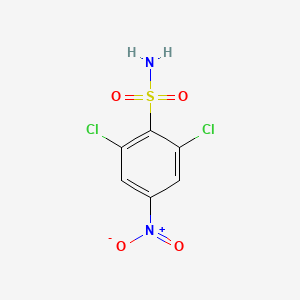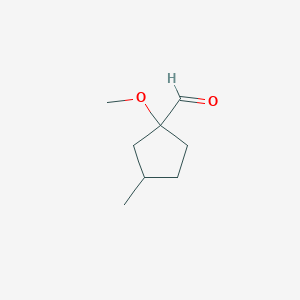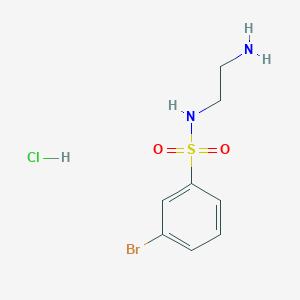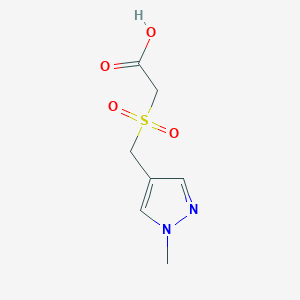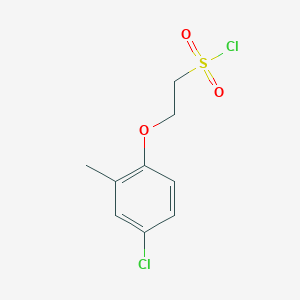
2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O3S and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a chloro-substituted phenoxy group attached to an ethane sulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of 2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation: It can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid or sulfonamide.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or oxidizing/reducing agent used.
Applications De Recherche Scientifique
2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines, alcohols, and thiols. This reactivity allows it to modify the structure and function of target molecules, making it useful in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Chloroethanesulfonyl chloride: This compound has a similar sulfonyl chloride group but lacks the phenoxy and methyl substituents, making it less versatile in certain applications.
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride: This compound has a different substitution pattern on the phenoxy group, which can affect its reactivity and applications.
The unique combination of the chloro and methyl substituents on the phenoxy group in this compound provides distinct reactivity and makes it suitable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H10Cl2O3S |
|---|---|
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c1-7-6-8(10)2-3-9(7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
Clé InChI |
LRGNJGDVMJLUKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


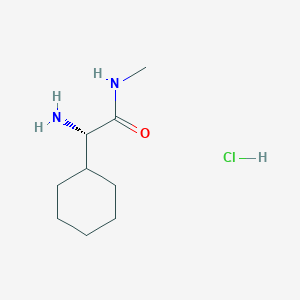
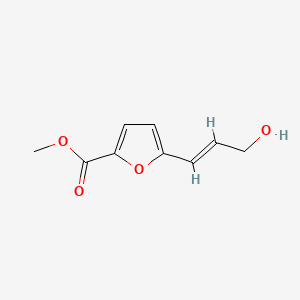
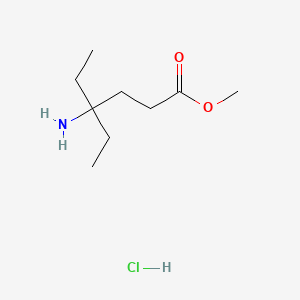
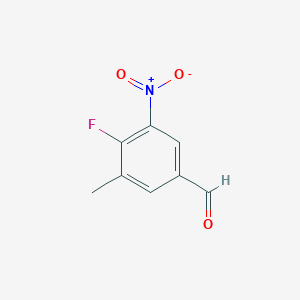
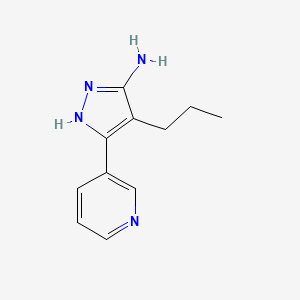
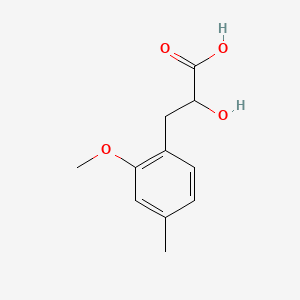
aminehydrochloride](/img/structure/B13620243.png)
